(2S)-1,1,1-Trifluoropentan-2-amine hydrochloride
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and its interaction with various reagents .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc. Techniques like thermal analysis, spectroscopic analysis are often used .Scientific Research Applications
1. Hydrogel Development for Drug Delivery
(Karimi et al., 2018) explored the synthesis of chitosan hydrogels using tris(2-(2-formylphenoxy)ethyl)amine, a compound structurally related to (2S)-1,1,1-Trifluoropentan-2-amine hydrochloride. These hydrogels exhibit pH and temperature-responsive swelling and are potential candidates for drug delivery applications.
2. Antiviral Research
(Oka et al., 2001) synthesized tricyclic compounds with unique amine moieties based on this compound. They found significant anti-influenza A virus activity, highlighting its potential in antiviral research.
3. Environmental Decontamination
(Rozsypal, 2020) investigated the degradation of tris(2-chloroethyl)amine, chemically related to the compound , in water. This research is relevant to environmental decontamination and the treatment of chemical warfare agents.
4. Asymmetric Catalysis
(Gladysz et al., 2020) prepared enantiopure 1,2-ethylenediamines with tethered secondary amines from α-amino acids. These compounds, akin to this compound, have applications in asymmetric catalysis.
5. PFAS Removal from Water
(Ateia et al., 2019) reviewed the use of amine-functionalized sorbents, like this compound, in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water.
6. Novel Amidine Synthesis
(Caron et al., 2010) used trifluoroethyl imidates, closely related to this compound, for the synthesis of amidines, demonstrating its utility in organic synthesis.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-1,1,1-trifluoropentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-2-3-4(9)5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCUBNVTIVEVKJ-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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